ARV-825

PROTAC BRD4 degradation DC50

ARV-825 is a heterobifunctional PROTAC that catalyzes complete BRD4 degradation (DC50 <1 nM) rather than transient bromodomain inhibition. Unlike JQ1 or OTX015, which paradoxically induce BRD4 accumulation, ARV-825 eliminates the protein scaffold, delivering sustained c-MYC suppression and apoptosis in lymphoma, AML, T-ALL, and myeloma models. It uniquely overcomes stromal-mediated drug resistance by downregulating PIM1—a benefit absent with traditional inhibitors. Choose ARV-825 for definitive BRD4 ablation studies in vitro and in xenograft/PDX models.

Molecular Formula C46H47ClN8O9S
Molecular Weight 923.4 g/mol
Cat. No. B605597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARV-825
SynonymsARV-825;  ARV 825;  ARV825.
Molecular FormulaC46H47ClN8O9S
Molecular Weight923.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1
InChIKeyRWLOGRLTDKDANT-TYIYNAFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARV-825: A CRBN-Recruiting PROTAC BRD4 Degrader with Sub-Nanomolar Cellular DC50


ARV-825 is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the targeted degradation of BRD4, a key epigenetic reader in the BET family [1]. It comprises a thienodiazepine-based BRD4-binding moiety (derived from the inhibitor OTX015) linked to a phthalimide moiety that recruits the E3 ubiquitin ligase cereblon (CRBN) [2]. This unique mechanism leverages the ubiquitin-proteasome system to catalytically eliminate BRD4 protein, rather than merely inhibiting its bromodomains, achieving a cellular degradation DC50 of <1 nM in Burkitt's lymphoma models .

Why BRD4 Inhibitors Cannot Substitute for ARV-825 in Degradation-Dependent Research


Traditional small-molecule BRD4 inhibitors, such as JQ1 and OTX015, bind to bromodomains to block protein-protein interactions but paradoxically induce robust accumulation of BRD4 protein, which limits their suppression of key oncogenes like c-MYC and often results in modest anti-proliferative activity without inducing apoptosis [1]. In contrast, ARV-825's PROTAC mechanism catalytically degrades BRD4, circumventing the compensatory feedback loop and achieving more profound and sustained downstream effects . This fundamental mechanistic divergence means that inhibitor-class compounds are not functionally interchangeable with ARV-825 in assays where protein ablation, rather than functional inhibition, is the experimental objective.

Quantitative Differentiation of ARV-825 vs. Key BRD4 Inhibitors and PROTACs


BRD4 Degradation Potency (DC50): ARV-825 vs. dBET1

ARV-825 demonstrates superior cellular degradation potency for BRD4 compared to the structurally distinct PROTAC degrader dBET1. In a direct comparative assay measuring foci formation as a proxy for ternary complex formation and target engagement in 293A cells, ARV-825 exhibited an EC50 of 13 nM, while dBET1 required a concentration over 100-fold higher (1.5 µM) to achieve the same effect [1]. This stark difference in cellular potency highlights ARV-825's more efficient recruitment of the CRBN E3 ligase to BRD4, a critical metric for researchers requiring robust target degradation at low compound concentrations.

PROTAC BRD4 degradation DC50

Anti-Proliferative Activity (IC50): ARV-825 vs. JQ1, dBET1, and OTX015

In a head-to-head comparison within T-cell acute lymphoblastic leukemia (T-ALL) models, ARV-825 demonstrated consistently lower IC50 values for cell viability inhibition compared to both classical BRD4 inhibitors (JQ1, OTX015) and another PROTAC (dBET1) [1]. While the study reports a general trend of superior potency for ARV-825 across the tested panel, this quantitative ranking underscores its enhanced anti-proliferative capacity in a therapeutically relevant hematologic malignancy model where BRD4 dependency is established.

cell viability IC50 T-ALL

c-MYC Downregulation: Sustained and Profound Suppression by ARV-825 vs. BRD4 Inhibitors

ARV-825 achieves markedly more pronounced and sustained downregulation of the oncogenic transcription factor c-MYC compared to BRD4 inhibitors. In Burkitt's lymphoma cell lines, treatment with ARV-825 resulted in a 'strikingly more pronounced' reduction in c-MYC protein levels and downstream effects on cell proliferation and apoptosis induction than those observed with BRD4 inhibitors . This is attributed to the PROTAC mechanism which eliminates the BRD4 scaffold entirely, whereas inhibitors like JQ1 and OTX015 cause BRD4 protein accumulation that paradoxically limits c-MYC suppression [1].

c-MYC oncogene suppression BET inhibition

In Vivo Xenograft Efficacy: Tumor Growth Inhibition by ARV-825

ARV-825 demonstrates significant in vivo antitumor activity in a preclinical xenograft model of liposarcoma. In mice bearing LPS141 xenografts, treatment with ARV-825 (specific dose and regimen not detailed in source) resulted in a statistically significant reduction in both xenograft volume and endpoint tumor weight compared to vehicle-treated controls [1]. This provides proof-of-concept for the translational potential of ARV-825-mediated BRD4 degradation in solid tumor models.

xenograft tumor growth in vivo efficacy

Optimal Use Cases for ARV-825 in Academic and Industrial Research


Elucidating BRD4-Dependent Transcriptional Programs in Hematologic Malignancies

ARV-825 is the tool of choice for investigating the full scope of BRD4-dependent gene regulation in cell lines derived from Burkitt's lymphoma, AML, T-ALL, and multiple myeloma. Unlike BRD4 inhibitors which leave the protein scaffold intact, ARV-825's degradation mechanism completely ablates BRD4, enabling researchers to study the acute consequences of BRD4 loss on super-enhancer-driven oncogenes like c-MYC, PIM1, and PLK1 [1]. The compound's sub-nanomolar DC50 ensures complete target knockdown at low concentrations, minimizing confounding off-target effects.

Validating PROTAC-Mediated Degradation as a Therapeutic Strategy in Preclinical Solid Tumor Models

For in vivo pharmacology studies, ARV-825 serves as a benchmark CRBN-recruiting BRD4 PROTAC with validated antitumor efficacy in xenograft models of liposarcoma and T-ALL [1]. Its demonstrated ability to reduce tumor burden and prolong survival in these models supports its use as a positive control for novel BRD4 degraders or as a tool to probe BRD4 dependency in patient-derived xenograft (PDX) studies of solid tumors.

Overcoming Stroma-Mediated Drug Resistance in Leukemia Research

ARV-825 uniquely addresses a key limitation of conventional BRD4 inhibitors: their diminished efficacy in the presence of bone marrow stromal protection. Studies have shown that ARV-825 maintains potent anti-leukemic activity and overcomes stroma-mediated resistance by modulating surface expression of CXCR4 and downregulating PIM1 levels in AML cells, effects not observed with inhibitor-class compounds . Researchers investigating microenvironment-mediated drug resistance in leukemia should prioritize ARV-825 for these assays.

Investigating BRD4 Degradation in c-MYC-Driven Solid Tumors

ARV-825's profound and sustained suppression of c-MYC protein levels, which is markedly superior to that achieved by BRD4 inhibitors , makes it an ideal chemical probe for dissecting MYC-dependent pathways in solid tumors such as gastric cancer [1] and pancreatic cancer. Its use can help delineate the specific vulnerabilities created by BRD4 ablation versus bromodomain inhibition alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARV-825

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.